molecular formula C16H19OP B14313912 3-(Diphenylphosphanyl)-2-methylpropan-1-ol CAS No. 113619-53-7

3-(Diphenylphosphanyl)-2-methylpropan-1-ol

Cat. No.: B14313912
CAS No.: 113619-53-7
M. Wt: 258.29 g/mol
InChI Key: GCFPLWLREOHCKX-UHFFFAOYSA-N
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Description

3-(Diphenylphosphanyl)-2-methylpropan-1-ol is an organophosphorus compound characterized by the presence of a phosphine group attached to a propanol backbone. This compound is notable for its applications in coordination chemistry and catalysis, where it serves as a ligand that can stabilize metal complexes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diphenylphosphanyl)-2-methylpropan-1-ol typically involves the reaction of diphenylphosphine with an appropriate alkyl halide. One common method is the reaction of diphenylphosphine with 2-methylpropan-1-ol in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the phosphine group replaces the halide.

Reaction Conditions:

    Reagents: Diphenylphosphine, 2-methylpropan-1-ol, sodium hydride

    Solvent: Tetrahydrofuran (THF)

    Temperature: Room temperature to reflux

    Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Diphenylphosphanyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.

    Coordination: The phosphine group can coordinate with transition metals to form complexes.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents

    Substitution: Acid chlorides or alkyl halides in the presence of a base

    Coordination: Transition metal salts such as palladium chloride or platinum chloride

Major Products

    Oxidation: Diphenylphosphine oxide derivatives

    Substitution: Esters or ethers of this compound

    Coordination: Metal-phosphine complexes

Scientific Research Applications

3-(Diphenylphosphanyl)-2-methylpropan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a ligand in homogeneous catalysis, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling.

    Biology: Investigated for its potential in bioconjugation and as a probe for studying biological systems.

    Medicine: Explored for its role in drug delivery systems and as a component in pharmaceuticals.

    Industry: Utilized in the synthesis of fine chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(Diphenylphosphanyl)-2-methylpropan-1-ol primarily involves its ability to coordinate with metal centers. The phosphine group donates electron density to the metal, stabilizing the metal complex and facilitating catalytic activity. This coordination can influence various molecular pathways, depending on the specific metal and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: Another widely used phosphine ligand with similar coordination properties.

    1,3-Bis(diphenylphosphino)propane: A bidentate ligand that can form more stable complexes due to its ability to chelate metals.

    Diphenylphosphinopropane: Similar in structure but with different substituents on the propanol backbone.

Uniqueness

3-(Diphenylphosphanyl)-2-methylpropan-1-ol is unique due to its specific structural features, which provide distinct steric and electronic properties. These properties can influence the reactivity and selectivity of the metal complexes it forms, making it valuable in specialized catalytic applications.

Properties

CAS No.

113619-53-7

Molecular Formula

C16H19OP

Molecular Weight

258.29 g/mol

IUPAC Name

3-diphenylphosphanyl-2-methylpropan-1-ol

InChI

InChI=1S/C16H19OP/c1-14(12-17)13-18(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,14,17H,12-13H2,1H3

InChI Key

GCFPLWLREOHCKX-UHFFFAOYSA-N

Canonical SMILES

CC(CO)CP(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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